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molecular formula C13H12N4O B8740779 2-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine

2-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine

Cat. No. B8740779
M. Wt: 240.26 g/mol
InChI Key: ZKHCQKWSVNFNBN-UHFFFAOYSA-N
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Patent
US08349824B2

Procedure details

To a solution of [2-(3-methoxy-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-carbamic acid tert-butyl ester (5.5 g, 16.2 mmol) in DCM (100 ml) was added a solution of HCl in dioxane (4 N, 20 ml). The resultant reaction mixture was stirred at 25° C. for 16 h. Volatiles were removed in vacuum, and the resultant residue was dried under vacuum to give 2-(3-methoxy-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-ylamine (5 g, quant) as light yellow solid. LC-MS: m/z=241.0 [M+H]+.
Name
[2-(3-methoxy-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-carbamic acid tert-butyl ester
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:13]=[CH:12][N:11]2[N:14]=[C:15]([C:17]3[CH:22]=[CH:21][CH:20]=[C:19]([O:23][CH3:24])[CH:18]=3)[N:16]=[C:10]2[CH:9]=1)(C)(C)C.Cl>C(Cl)Cl.O1CCOCC1>[CH3:24][O:23][C:19]1[CH:18]=[C:17]([C:15]2[N:16]=[C:10]3[CH:9]=[C:8]([NH2:7])[CH:13]=[CH:12][N:11]3[N:14]=2)[CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
[2-(3-methoxy-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-carbamic acid tert-butyl ester
Quantity
5.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=CC=2N(C=C1)N=C(N2)C2=CC(=CC=C2)OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred at 25° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
Volatiles were removed in vacuum
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resultant residue was dried under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1=NN2C(C=C(C=C2)N)=N1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 128.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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